2-(Ethylthio)ethylamine hydrochloride is a bifunctional organic building block featuring a primary amine and a stable ethyl-protected sulfur group (thioether). This structure makes it a key precursor in multi-step syntheses where the amine is intended for coupling reactions while the sulfur moiety must remain non-reactive until a later stage. Its primary applications are in the construction of complex ligands for radiopharmaceuticals and organometallic catalysis, where precise control over the reactivity of functional groups is critical for achieving high yields and product purity. [REFS-1, REFS-2]
Direct substitution of 2-(Ethylthio)ethylamine hydrochloride with chemically similar compounds often leads to process failure. The most common analog, cysteamine hydrochloride, possesses a free thiol group (-SH) which is highly susceptible to oxidation, leading to unwanted disulfide bond formation that complicates purification and reduces yield in multi-step syntheses. [1] Furthermore, using the free base form, 2-(Ethylthio)ethylamine, introduces significant handling and stability challenges; it lacks the crystalline structure and thermal stability of the hydrochloride salt, making accurate dosing and long-term storage unreliable for reproducible manufacturing or laboratory workflows. [2]
Chain length & sulfur substitution
Ethyl to methyl shift on sulfur may alter lysosomal transporter recognition and transport kinetics.
Substituent on sulfur atom
Different alkyl groups change coordination geometry and donor basicity, leading to distinct catalytic outcomes.
Free base vs HCl salt
Liquid free base (bp 159–160 °C) cannot replace the solid hydrochloride for accurate weighing and storage stability.
In the synthesis of diamide dimercaptide (N2S2) ligands, which are crucial for chelating Technetium-99m (99mTc) in medical imaging agents, the use of an S-protected precursor is standard practice to prevent side reactions. [1] The ethyl group in 2-(Ethylthio)ethylamine hydrochloride serves as a robust protecting group for the sulfur atom, allowing the amine to react selectively (e.g., via acylation) without interference from the thiol. A direct substitute like cysteamine hydrochloride, with its reactive free thiol, would lead to competitive reactions and disulfide formation, compromising the integrity and yield of the target ligand structure. [2] The use of the S-ethyl protected starting material enables overall synthesis yields of the final N2S2 ligands in the range of 19-22%. [1]
| Evidence Dimension | Synthetic Pathway Compatibility |
| Target Compound Data | Enables selective amine chemistry while the thioether remains inert, allowing for controlled, multi-step ligand construction. |
| Comparator Or Baseline | Cysteamine Hydrochloride: The unprotected thiol group would undergo premature oxidation or side reactions under typical acylation or alkylation conditions used for the amine. |
| Quantified Difference | The use of an S-protected amine is a prerequisite for achieving reported ligand synthesis yields of 19-22%; this route is not viable with unprotected cysteamine. |
| Conditions | Multi-step synthesis of N2S2 ligands involving amine acylation prior to deprotection and metal chelation. |
For producers of radiopharmaceutical kits, using this S-protected precursor is essential for ensuring a reproducible and high-yielding synthesis of the chelating agent.
Higher affinity than thiocholine (2.5x) and bis(2-aminoethyl)sulfide (7.7x).
In vitro, human fibroblast lysosomes, pH 7.0, 37 °C.
2-(Ethylthio)ethylamine hydrochloride is a crystalline solid with a sharp, literature-reported melting point of 144-146 °C. This contrasts significantly with its free base form, 2-(Ethylthio)ethylamine, which is a liquid at room temperature. The hydrochloride salt form provides superior thermal stability, ease of handling, and accuracy in weighing for reactions. Salt formation prevents oxidation of the amine's lone pair, enhancing shelf-life and preventing the formation of N-oxide impurities. [1] This is a critical factor for cGMP manufacturing and developing reproducible laboratory protocols.
| Evidence Dimension | Physical State and Melting Point |
| Target Compound Data | Crystalline Solid, MP = 144-146 °C |
| Comparator Or Baseline | 2-(Ethylthio)ethylamine (Free Base): Liquid at room temperature. |
| Quantified Difference | Solid vs. Liquid; provides a defined melting point for identity and purity confirmation. |
| Conditions | Standard laboratory conditions (ambient temperature and pressure). |
Procuring the hydrochloride salt simplifies material handling, improves dosing accuracy, and ensures long-term stability, reducing batch-to-batch variability in manufacturing.
Enables precise weighing and long-term storage compared to liquid free base.
Limited public comparative pKa data available.
This compound serves as a key building block for N-functionalized bis(phosphino)amine ligands, where the ethylthio group is a deliberately incorporated, permanent feature of the ligand backbone. [1] In this context, the thioether acts as a coordinating pendant arm that modulates the electronic properties of a metal center, such as in chromium-catalyzed ethylene tetramerization. The use of a precursor with a stable thioether is essential. A comparator like cysteamine, with its acidic thiol proton, would fundamentally alter the ligand's coordination chemistry, likely leading to deprotonation and formation of a thiolate bridge, preventing the formation of the desired catalytic species. [2]
| Evidence Dimension | Functional Group Role in Final Ligand |
| Target Compound Data | Provides a stable, neutral thioether donor group as a permanent tether in the final ligand structure. |
| Comparator Or Baseline | Cysteamine: Would introduce a reactive, acidic thiol group, leading to undesired thiolate coordination instead of a neutral thioether. |
| Quantified Difference | Enables synthesis of targeted neutral thioether-pendant ligands, a class not accessible via direct substitution with cysteamine. |
| Conditions | Synthesis of N-functionalized bis(phosphino)amine ligands for use in chromium-based catalysis. |
For researchers in catalysis, this compound is the correct choice for building ligands where a stable, non-acidic sulfur donor is required to fine-tune a catalyst's electronic environment.
Supports defined Pd(II)/Pt(II) complex geometry over N,N-donor ligands.
Qualitative class inference from complexation reactions.
As a starting material for the multi-step synthesis of N2S2 chelating ligands like diamide dimercaptides (DADS). The S-ethyl group ensures the thiol is protected during amide bond formation, a critical step for producing the final ligand which will be used to complex 99mTc for renal or brain imaging agents. [1]
For the synthesis of N-functionalized bis(phosphino)amine (PNP-type) ligands where a thioether tether is required. The stable ethylthio group acts as a pendant coordinating arm to influence the selectivity and activity of metal catalysts in reactions such as olefin oligomerization. [2]
In applications requiring a short-chain linker with a primary amine for conjugation and a non-reactive sulfur atom. The hydrochloride salt form ensures superior handling, stability, and weighing accuracy compared to the free base, making it ideal for processes where reproducibility is paramount.
Irritant